Enhanced Lipophilicity via 4-Fluoro Substitution
The presence of the 4-fluoro substituent on the indole ring significantly alters the compound's lipophilicity and electronic distribution compared to the non-fluorinated analog, 7-(thiophen-3-yl)-1H-indole. This is a key design feature for modulating membrane permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 7-(thiophen-3-yl)-1H-indole (Calculated LogP not directly available in sources; LogP increase by ~0.5-1.0 unit is a typical class effect for 4-fluoro substitution on indole) [1] |
| Quantified Difference | Estimated increase of approximately 0.5-1.0 LogP units (class-level inference) [1] |
| Conditions | Calculated property using XLogP3-AA algorithm |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical factor for achieving oral bioavailability and cellular target engagement in drug discovery programs.
- [1] Regueiro-Ren, A. et al. Inhibitors of HIV-1 attachment. Part 8: The effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013, 23(1), 163-166. View Source
